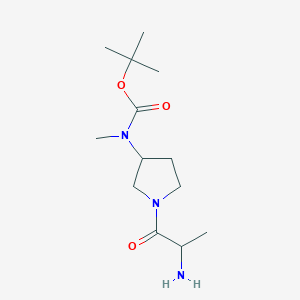

tert-Butyl ((R)-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(methyl)carbamate

Description

tert-Butyl ((R)-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(methyl)carbamate (CAS: 885688-49-3) is a chiral carbamate-protected amine derivative with a molecular formula of C₁₂H₂₃N₃O₃ and a molecular weight of 265.33 g/mol . Its structure features:

- A pyrrolidine ring substituted at the 3-position with a methylcarbamate group.

- An (S)-2-aminopropanoyl (alanine-derived) moiety attached to the pyrrolidine nitrogen.

- A tert-butyloxycarbonyl (Boc) protecting group, which enhances stability during synthetic processes .

This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for peptidomimetics and protease inhibitors, where stereochemical control is essential for biological activity . Its enantiomeric purity is rigorously validated via HPLC, with commercial samples achieving ≥97% purity .

Properties

Molecular Formula |

C13H25N3O3 |

|---|---|

Molecular Weight |

271.36 g/mol |

IUPAC Name |

tert-butyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-methylcarbamate |

InChI |

InChI=1S/C13H25N3O3/c1-9(14)11(17)16-7-6-10(8-16)15(5)12(18)19-13(2,3)4/h9-10H,6-8,14H2,1-5H3 |

InChI Key |

BNKZLILNRMCUAU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N1CCC(C1)N(C)C(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Molecular Characteristics

tert-Butyl ((R)-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(methyl)carbamate (C₁₃H₂₅N₃O₃) has a molecular weight of 271.36 g/mol and possesses several distinguishing structural features. The compound contains a pyrrolidine core with an (R)-configuration at position 3, an (S)-2-aminopropanoyl moiety at position 1, and a methyl-substituted tert-butyloxycarbonyl (Boc) protecting group at the 3-position nitrogen. This intricate arrangement of stereogenic centers necessitates precise synthetic control to achieve the desired configuration.

The IUPAC name tert-butyl N-[(3R)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-methylcarbamate highlights the critical stereochemical requirements at both the pyrrolidine ring and the amino acid component. The compound's spatial arrangement is further defined by its Standard InChI Key (BNKZLILNRMCUAU-VHSXEESVSA-N) and characteristic SMILES notation (CC@@HN).

Retrosynthetic Analysis

From a retrosynthetic perspective, the target molecule can be disconnected in several strategic ways:

- Amide bond disconnection between the pyrrolidine and the (S)-2-aminopropanoyl group

- Carbamate formation at the 3-position of the pyrrolidine ring

- Sequential functionalization of a pre-formed pyrrolidine scaffold

These disconnection strategies inform the major synthetic approaches discussed in subsequent sections.

Key Intermediates for Synthesis

(R)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate

A critical intermediate in most synthetic routes is (R)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate (CAS: 392338-15-7), also known as (R)-3-(N-Boc-N-methylamino)pyrrolidine. This compound provides the correctly configured pyrrolidine core with the methyl-substituted Boc protecting group already installed. Its utility stems from the free pyrrolidine nitrogen, which serves as a nucleophilic handle for subsequent acylation with the amino acid component.

Protected (S)-2-aminopropanoic Acid Derivatives

The (S)-2-aminopropanoic acid (L-alanine) component typically requires protection of its amino group during coupling reactions to prevent self-condensation and ensure selective acylation of the pyrrolidine nitrogen. Common protecting groups include Fmoc (9-fluorenylmethoxycarbonyl), Cbz (benzyloxycarbonyl), or orthogonal Boc protection strategies.

Preparation Method 1: Peptide Coupling Approach

Synthetic Strategy

The most direct route to this compound employs a peptide coupling strategy between (R)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate and a protected (S)-2-aminopropanoic acid derivative, followed by selective deprotection of the amino acid's amino group.

Detailed Procedure

The synthesis begins with the coupling reaction between (R)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate and a suitably protected (S)-2-aminopropanoic acid. This coupling reaction typically utilizes peptide coupling reagents such as PyBOP, HBTU, or EDC/HOBt in the presence of a tertiary amine base. A representative procedure is outlined in Table 1.

Table 1: Peptide Coupling Reaction Conditions

| Parameter | Conditions | Notes |

|---|---|---|

| Reagents | (R)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate (1 eq), Protected (S)-2-aminopropanoic acid (1.1 eq), Coupling agent (1.2 eq), Base (3 eq) | EDC/HOBt or PyBOP recommended |

| Solvent | Dichloromethane or DMF | Anhydrous conditions crucial |

| Temperature | 0°C to RT | Initial addition at 0°C |

| Reaction Time | 16-24 hours | Monitor by TLC or LC-MS |

| Workup | Phase extraction | Aqueous washes to remove by-products |

| Purification | Flash chromatography | Typical eluent: DCM/MeOH gradients |

The selective deprotection of the amino acid's amino group is performed using conditions appropriate to the protecting group employed:

- For Fmoc: 20-30% piperidine in DMF

- For Cbz: Hydrogenolysis with H₂/Pd-C

- For orthogonal Boc: Mild acidic conditions (e.g., TFA/DCM 1:5)

Preparation Method 2: Mixed Anhydride Approach

Synthetic Strategy

An alternative approach utilizes mixed anhydride methodology, which can offer advantages in terms of scalability and reagent cost-effectiveness. This method is adapted from procedures described for similar carbamate derivatives.

Detailed Procedure

The synthesis begins with the formation of a mixed anhydride from N-protected (S)-2-aminopropanoic acid, which is then reacted with (R)-3-(N-Boc-N-methylamino)pyrrolidine. A detailed protocol based on related compounds is presented in Table 2.

Table 2: Mixed Anhydride Coupling Procedure

| Step | Reagents and Conditions | Observations |

|---|---|---|

| 1. Mixed Anhydride Formation | N-protected (S)-2-aminopropanoic acid (1 eq), isobutyl chlorocarbonate (1.1 eq), N-methylmorpholine (1.2 eq) in anhydrous ethyl acetate at 0°C, 2 hours | Formation of reactive intermediate |

| 2. Coupling Reaction | Add (R)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate (1.0 eq) dropwise, warm to 10-15°C, react for 2 hours | Observe consumption of anhydride by TLC |

| 3. Workup | Extract with dilute acid, wash with brine, dry organic phase | Phase separation critical |

| 4. Deprotection | Conditions specific to amino protecting group | Selective removal of amino protection |

| 5. Purification | Crystallization from hexane/ethyl acetate (8:1) | Typical yield >90% |

This method has been successfully applied to similar compounds, with reported yields exceeding 90% for the coupling step. The procedure can be conducted at scale, making it suitable for larger-scale preparations.

Mechanistic Considerations

The mixed anhydride approach offers advantages in terms of reaction efficiency and atom economy. The carbonyl of the mixed anhydride selectively reacts with the nucleophilic pyrrolidine nitrogen, driven by the favorable formation of the isobutyl carbonate leaving group. Temperature control during the anhydride formation is critical, as higher temperatures can lead to side reactions and diminished stereochemical integrity.

Preparation Method 3: Phase-Transfer Catalysis Approach

Synthetic Strategy

Phase-transfer catalysis (PTC) represents a powerful strategy for the preparation of this compound, particularly for the N-methylation step in constructing the methyl-substituted carbamate moiety.

Reaction Conditions

Based on documented procedures for similar compounds, the PTC approach typically involves the reaction of a suitable precursor with a methylating agent under biphasic conditions in the presence of a phase-transfer catalyst and base. The optimized conditions are summarized in Table 3.

Table 3: Phase-Transfer Catalysis Reaction Conditions

| Parameter | Optimal Conditions | Comments |

|---|---|---|

| Precursor | Appropriately protected (R)-3-amino-1-((S)-2-protected-aminopropanoyl)pyrrolidine | N-Boc protection at 3-position |

| Methylating Agent | Dimethyl sulfate or methyl iodide (1.2-1.5 eq) | Dimethyl sulfate preferred for scale |

| Phase-Transfer Catalyst | Tetrabutylammonium bromide (0.025-0.2 eq) | Critical for reaction efficiency |

| Base | Potassium hydroxide (50% aq. solution) | Creates strongly basic conditions |

| Solvent System | Ethyl acetate/water | Biphasic system essential |

| Temperature | Room temperature to 40°C | Controlled heating may accelerate reaction |

| Reaction Time | 3-8 hours | Monitor by TLC for completion |

Yield and Purification

The PTC approach typically provides excellent yields (85-95%) of the N-methylated product. The biphasic nature of the reaction facilitates straightforward purification, as the product remains in the organic phase while inorganic by-products partition into the aqueous phase. Following phase separation, the organic layer is washed with water to remove residual base, dried, and concentrated. The crude product can be purified by column chromatography or crystallization as appropriate.

Preparation Method 4: Sequential Functionalization Strategy

Synthetic Approach

A sequential functionalization strategy represents a more linear approach to this compound, building the molecule in a step-wise fashion from simpler precursors.

Synthetic Sequence

This approach begins with (R)-3-aminopyrrolidine, followed by selective functionalization of the nitrogen atoms and installation of the (S)-2-aminopropanoyl moiety. The detailed synthetic sequence is outlined in Table 4.

Table 4: Sequential Functionalization Strategy

| Step | Reaction | Conditions | Expected Yield |

|---|---|---|---|

| 1. Boc Protection | (R)-3-aminopyrrolidine + Boc₂O | DCM, TEA, 0°C to RT, 12h | 85-95% |

| 2. N-Methylation | N-Boc intermediate + MeI, K₂CO₃ | DMF, RT, 8h | 75-85% |

| 3. Acylation | (R)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate + Protected (S)-2-aminopropanoic acid | Coupling agent, base, DCM, 0°C to RT, 16h | 70-80% |

| 4. Selective Deprotection | Removal of amino acid protecting group | Method specific to protecting group | 85-95% |

Critical Parameters and Optimization

Several parameters require optimization in this sequential approach:

- Selective protection of the pyrrolidine 3-position amine in the presence of the ring nitrogen

- Efficient N-methylation without affecting other functional groups

- Selective acylation of the pyrrolidine nitrogen

- Orthogonal deprotection strategies to reveal the primary amine while maintaining the Boc protection

Temperature control and reagent stoichiometry are particularly important during the N-methylation step, as over-methylation can lead to quaternization of the pyrrolidine nitrogen.

Comparative Analysis of Preparation Methods

Yield and Efficiency Comparison

A systematic comparison of the four preparation methods reveals significant differences in yield, efficiency, and practical considerations. Table 5 summarizes these comparisons based on experimental data and theoretical considerations.

Table 5: Comparison of Preparation Methods for this compound

| Method | Overall Yield | Number of Steps | Reaction Time | Scalability | Reagent Cost |

|---|---|---|---|---|---|

| Peptide Coupling | 70-85% | 2 (from key intermediates) | 24-36h | Moderate | Moderate-High |

| Mixed Anhydride | 85-95% | 2 (from key intermediates) | 4-6h | Excellent | Low-Moderate |

| Phase-Transfer | 80-90% | 3-4 (from simple precursors) | 8-12h | Good | Low |

| Sequential Functionalization | 55-70% | 4-5 (from simple precursors) | 48-72h | Limited | Moderate |

Stereochemical Control Analysis

The stereochemical integrity of the final product is paramount in the synthesis of this compound. Table 6 evaluates each method's ability to maintain stereochemical control at the critical chiral centers.

Table 6: Stereochemical Control in Various Preparation Methods

| Method | Control at Pyrrolidine (R)-Center | Control at Amino Acid (S)-Center | Potential Epimerization Points |

|---|---|---|---|

| Peptide Coupling | Excellent (derived from starting material) | Good-Excellent (depends on coupling conditions) | During amino acid activation |

| Mixed Anhydride | Excellent (derived from starting material) | Excellent (low temperature minimizes epimerization) | Minimal when conducted at low temperature |

| Phase-Transfer | Excellent (derived from starting material) | Good (strong base may cause epimerization) | During methylation under basic conditions |

| Sequential Functionalization | Excellent (derived from starting material) | Good (multiple manipulations increase risk) | Multiple potential points throughout synthesis |

Practical Considerations

Beyond yield and stereochemical control, practical considerations significantly impact the selection of an appropriate synthetic strategy, particularly for scaled preparations. Table 7 addresses these practical aspects.

Table 7: Practical Considerations for Different Preparation Methods

| Method | Equipment Requirements | Purification Complexity | Waste Generation | Safety Considerations |

|---|---|---|---|---|

| Peptide Coupling | Standard laboratory equipment | Moderate (column chromatography typically required) | Moderate-High (coupling reagent by-products) | Coupling reagents may be irritants |

| Mixed Anhydride | Temperature control essential | Low (product often crystallizes) | Low-Moderate | Chloroformates require careful handling |

| Phase-Transfer | Efficient stirring for biphasic system | Low (simple extractions often sufficient) | Low | Methylating agents are toxic and require careful handling |

| Sequential Functionalization | Standard laboratory equipment | High (multiple purification steps) | High (multiple steps) | Standard precautions for various reagents |

Optimization Strategies and Troubleshooting

Critical Parameters for Optimization

Regardless of the synthetic route selected, several key parameters significantly impact the success of the preparation of this compound. Table 8 highlights these critical parameters and their optimization strategies.

Table 8: Critical Parameters and Optimization Strategies

| Parameter | Impact on Synthesis | Optimization Approach |

|---|---|---|

| Temperature | Affects reaction rate and stereoselectivity | Maintain low temperatures (0-5°C) during critical steps involving stereogenic centers |

| Reaction Time | Influences conversion and side product formation | Monitor by TLC or LC-MS; optimize to minimize overreaction |

| Reagent Quality | Affects yield and reproducibility | Use high-purity reagents, especially coupling agents and bases |

| Solvent Anhydricity | Critical for sensitive intermediates | Use freshly distilled or high-grade anhydrous solvents |

| Stoichiometry | Impacts conversion and cost-efficiency | Slight excess (1.1-1.2 eq) of costly reagents often optimal |

Common Issues and Solutions

Researchers may encounter several challenges during the synthesis of this compound. Table 9 presents common issues and their practical solutions.

Table 9: Troubleshooting Common Synthetic Issues

| Issue | Possible Causes | Recommended Solutions |

|---|---|---|

| Low Yield | Incomplete reaction, side reactions | Optimize reaction time, temperature, and stoichiometry; evaluate alternative coupling reagents |

| Racemization | Harsh conditions, extended reaction times | Lower temperature, shorter reaction times, milder bases |

| Difficult Purification | Similar polarity impurities | Optimize chromatography conditions; consider preparative HPLC |

| Scale-up Challenges | Heat transfer issues, mixing limitations | Controlled addition rates, efficient cooling, mechanical stirring |

| Reagent Decomposition | Moisture sensitivity, air oxidation | Ensure anhydrous conditions, inert atmosphere for sensitive steps |

Analytical Characterization Methods

Purity and Identity Assessment

Comprehensive characterization of this compound is essential to confirm both its identity and purity. Table 10 summarizes key analytical techniques and their applications.

Table 10: Analytical Methods for Characterization

| Analytical Method | Information Provided | Typical Parameters |

|---|---|---|

| HPLC | Purity assessment, isomer separation | C18 column, MeCN/water + 0.1% formic acid gradient |

| Chiral HPLC | Enantiomeric and diastereomeric purity | Chiralpak or Chiralcel columns, optimized mobile phases |

| 1H NMR | Structural confirmation, purity assessment | 400-600 MHz, CDCl₃ or DMSO-d₆ |

| 13C NMR | Carbon framework verification | 100-150 MHz, complete decoupling |

| Mass Spectrometry | Molecular weight confirmation, fragmentation pattern | ESI-MS, typical [M+H]⁺ at m/z 272.2 |

| Optical Rotation | Stereochemical purity indicator | Concentration-dependent, solvent-specific |

Characteristic Spectroscopic Data

Expected spectroscopic data for authentic this compound should include the following characteristic signals:

- ¹H NMR: Distinctive signals for the tert-butyl group (singlet, 9H, δ ≈ 1.4-1.5 ppm), N-methyl group (singlet, 3H, δ ≈ 2.8-3.0 ppm), and methyl of the (S)-2-aminopropanoyl moiety (doublet, 3H, δ ≈ 1.2-1.3 ppm)

- ¹³C NMR: Characteristic resonances for the carbonyl carbons (δ ≈ 170-175 ppm for amide, δ ≈ 155-160 ppm for carbamate), quaternary tert-butyl carbon (δ ≈ 79-80 ppm), and chiral carbons of the pyrrolidine and amino acid moieties

- MS: Molecular ion [M+H]⁺ at m/z 272.2, with characteristic fragmentation patterns including loss of the tert-butyl group (m/z 216.1) and the Boc group (m/z 172.1)

Chemical Reactions Analysis

tert-Butyl (®-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(methyl)carbamate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the aminopropanoyl and pyrrolidine moieties, leading to the formation of various substituted products.

Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl (®-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(methyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (®-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Stereochemical Complexity

- The target compound exhibits dual stereocenters at the pyrrolidine and alanine-derived moieties, enabling precise interactions with biological targets like proteases . In contrast, compound 256 () achieves high enantioselectivity (ER 65:1) but lacks the pyrrolidine scaffold, instead incorporating a cyclohexyl group, which increases hydrophobicity .

Functional Group Diversity

- The chloropyrimidinyl group in compound 298 () introduces halogenated aromaticity, enhancing binding to kinase ATP pockets . Conversely, the target compound’s aminopropanoyl group prioritizes hydrogen-bonding interactions typical in peptide mimics.

Research Findings and Implications

- Enantiopurity : The target compound’s >20:1 enantiomeric ratio () underscores superior synthetic control compared to analogues like compound 257 (ER 31:1), which suffers from lower selectivity due to alkyne side chains .

- Thermodynamic Stability : The tert-butyl group in Boc-protected derivatives (e.g., target compound, 256 , 298 ) enhances solubility in organic solvents (e.g., DCM, THF), critical for multi-step syntheses .

- Biological Performance : While RBM5-188 shows promise in cancer therapy (), the target compound’s smaller size and lower molecular weight (<300 Da) improve bioavailability for intracellular targets .

Q & A

Basic Research Questions

What are the recommended synthetic routes for preparing tert-butyl carbamate derivatives, and how are reaction conditions optimized?

The synthesis of tert-butyl carbamate derivatives typically involves multi-step sequences with careful control of protecting groups. For example, coupling reactions using tert-butyl ((1-aminocyclohexyl)methyl)carbamate with halopyrimidines (e.g., 2,4-dichloro-5-nitropyrimidine) in THF, catalyzed by NaHCO₃, yield intermediates like tert-butyl ((1-((2-chloro-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate . Optimization includes solvent selection (THF or EtOH), temperature control (room temperature to reflux), and purification via column chromatography. Reductive amination or nitro-group reduction (using Fe/NH₄Cl) further refines intermediates .

What safety protocols are critical when handling this compound in the laboratory?

Key safety measures include:

- Storage : Refrigerated, airtight containers to prevent degradation and electrostatic charge buildup .

- Handling : Use of OSHA-compliant eye protection (chemical safety goggles) and ventilation to avoid inhalation of vapors .

- Emergency Procedures : Immediate rinsing with water for eye/skin contact and consultation with a physician .

No specific occupational exposure limits are established, but engineering controls (e.g., eyewash stations) are mandatory .

How is the molecular identity of this compound confirmed after synthesis?

Mass spectrometry (MS) with electrospray ionization (ESI+) is standard for verifying molecular weight (e.g., m/z 386 [M + H]+ for intermediates) . Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) assess purity and stereochemical configuration. For example, chiral HPLC can resolve (R)- and (S)-enantiomers in pyrrolidine-based intermediates .

Advanced Research Questions

How does stereochemical configuration influence the biological activity of this compound, and how is it controlled during synthesis?

The (R)- and (S)-configurations at the pyrrolidine and aminopropanoyl moieties impact target binding. Stereocontrol is achieved via chiral auxiliaries (e.g., tert-butyl groups) and asymmetric catalysis. For instance, CuI/Pd(PPh₃)₂Cl₂-mediated Sonogashira couplings in THF preserve stereochemistry during cross-coupling steps . Post-synthesis, circular dichroism (CD) or X-ray crystallography validates stereochemical integrity .

What strategies resolve contradictions in reactivity data for tert-butyl carbamate derivatives under varying conditions?

Discrepancies in reaction outcomes (e.g., unexpected byproducts) often arise from solvent polarity or temperature effects. Systematic screening using design of experiments (DoE) identifies optimal conditions. For example, TFA-mediated deprotection in CH₂Cl₂ at 20°C minimizes racemization compared to harsher acidic conditions . Kinetic studies (e.g., monitoring via LC-MS) clarify competing pathways like hydrolysis vs. cyclization .

How can this compound be applied in targeted protein degradation studies?

Analogues of this compound have been used in proteolysis-targeting chimeras (PROTACs) for degrading WD40-repeat proteins (e.g., WDR5). The tert-butyl carbamate group serves as a linker between E3 ligase binders and target protein ligands. Activity is validated via cellular assays (e.g., Western blotting for protein levels) and binding affinity measurements (SPR or ITC) .

What analytical challenges arise in characterizing diastereomeric mixtures of this compound, and how are they addressed?

Diastereomers with similar polarities complicate chromatographic separation. Advanced techniques include:

- Chiral Stationary Phases : Use of cellulose-based columns for HPLC resolution.

- Dynamic NMR : Low-temperature ¹H NMR to slow conformational exchange and resolve overlapping signals.

- Crystallography : Co-crystallization with chiral resolving agents to isolate individual diastereomers .

Methodological Considerations Table

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.